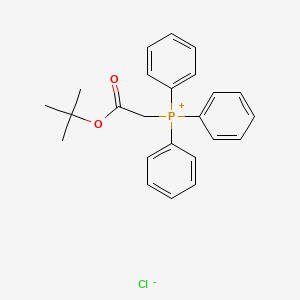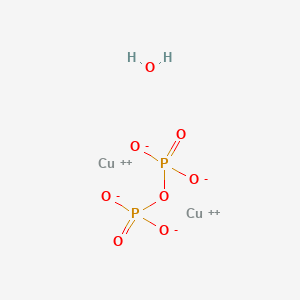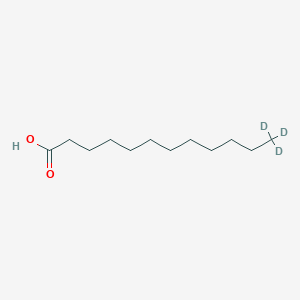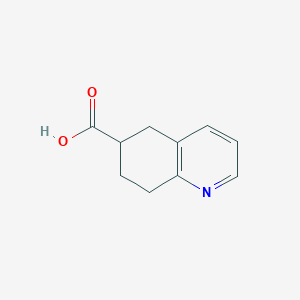
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid
Overview
Description
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid, also known as THQ-6-COOH, is a naturally occurring organic compound derived from quinoline. It is a versatile compound that has been used in a wide range of scientific research applications, including drug discovery, organic synthesis, and biochemistry. THQ-6-COOH has a wide range of biochemical and physiological effects, and it has been found to have advantages and limitations in laboratory experiments. In
Scientific Research Applications
Application 1: Asymmetric Transfer Hydrogenation
- Summary of the Application : Chiral 8-Amino-5,6,7,8-tetrahydroquinoline derivatives are used in metal catalysts for the asymmetric transfer hydrogenation of 1-Aryl Substituted-3,4-dihydroisoquinolines, which are precursors to alkaloids .
- Methods of Application : Different metal-based complexes were evaluated in this reaction, with rhodium catalysts proving most effective both in terms of reactivity and enantioselectivity . The reaction was successfully fulfilled even in the case of the most demanding hindered substrates when La (OTf) 3 was used as a beneficial additive .
- Results or Outcomes : Modest enantiomeric excess values were obtained (up to 69% ee in the case of substrate I), indicating the potential for further optimization .
Application 2: Synthesis of Tetrahydropyrimidoquinoline Derivatives
- Summary of the Application : 2–Amino–4-phenyl–5,6,7,8–tetrahydroquinoline–3–carbonitrile was used in the synthesis of 5, 6, 7, 8-Tetrahydropyrimido [4, 5-b]-quinoline derivatives .
- Methods of Application : The tetrahydroquinoline derivative was reacted with DMF-DMA in dioxane to afford a compound, which was then refluxed with hydrazine hydrate in absolute ethanol to yield the corresponding 3–amino–4 (3H) imino–5-phenyl–6,7,8,9–tetrahydropyrimido [4, 5-b]quinoline .
- Results or Outcomes : The synthesized compounds showed moderate activities against S. aureus .
Application 3: Organic Synthesis, Nanotechnology, and Polymers
- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .
Application 4: Biological Activities of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .
- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .
- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .
Application 5: Organic Synthesis, Nanotechnology, and Polymers
- Summary of the Application : Carboxylic acids, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have a wide range of applications in organic synthesis, nanotechnology, and polymers . They are used in obtaining small molecules, macromolecules, synthetic or natural polymers, and modifying the surface of metallic nanoparticles .
- Methods of Application : Carboxylic acids can be used in various organic reactions, such as substitution, elimination, oxidation, coupling, etc . In nanotechnology, carboxylic acids are used as surface modifiers to promote the dispersion and incorporation of metallic nanoparticles or carbon nanostructures . In the area of polymers, carboxylic acids present applications such as monomers, additives, catalysts, etc .
- Results or Outcomes : The use of carboxylic acids in these areas has led to advancements in the synthesis of small molecules, macromolecules, synthetic or natural polymers, and the modification of the surface of metallic nanoparticles .
Application 6: Biological Activities of Quinoline Derivatives
- Summary of the Application : Quinoline derivatives, including “5,6,7,8-Tetrahydroquinoline-6-carboxylic acid”, have been found to exhibit a wide range of biological activities . These include antimalarial, anticancer, antibacterial, anthelmintic, antiviral, antifungal, anti-inflammatory, analgesic, cardiovascular, central nervous system, hypoglycemic, and miscellaneous activities .
- Methods of Application : The specific methods of application would depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the compound might be administered orally or intravenously .
- Results or Outcomes : The outcomes of these applications would also depend on the specific biological activity being targeted . For example, in the case of antimalarial activity, the outcome might be a reduction in the severity of malaria symptoms .
properties
IUPAC Name |
5,6,7,8-tetrahydroquinoline-6-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11NO2/c12-10(13)8-3-4-9-7(6-8)2-1-5-11-9/h1-2,5,8H,3-4,6H2,(H,12,13) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BNMHRKQDWDPFKU-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(CC1C(=O)O)C=CC=N2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11NO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50619585 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
177.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
CAS RN |
1256822-12-4 | |
| Record name | 5,6,7,8-Tetrahydroquinoline-6-carboxylic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50619585 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



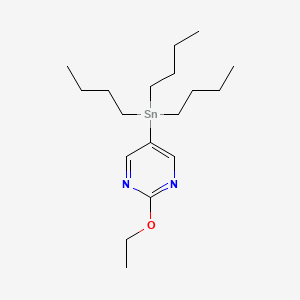
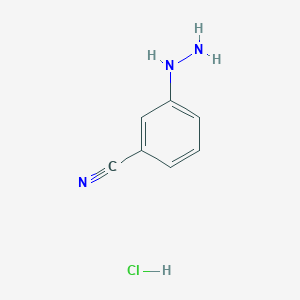
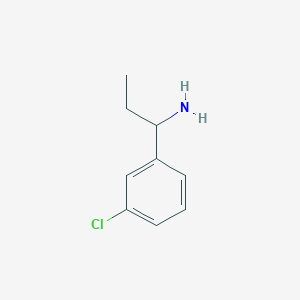
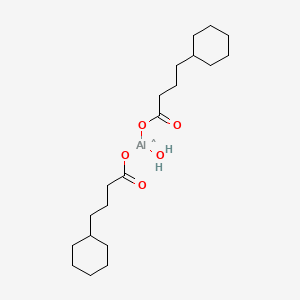
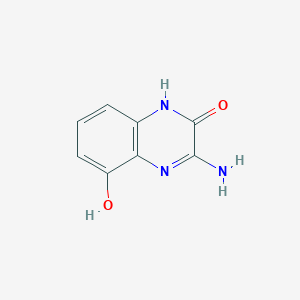
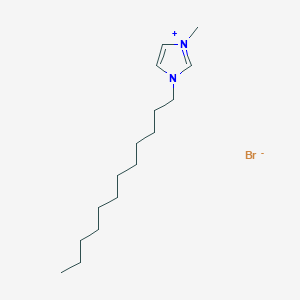
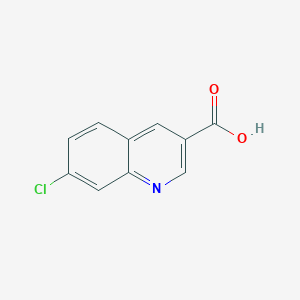
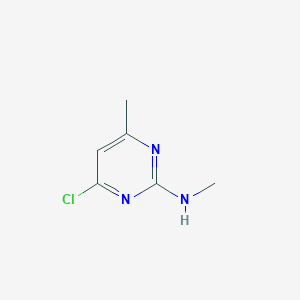
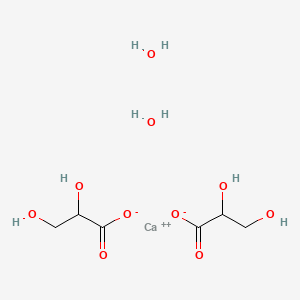
![Zinc, chloro[(6-chloro-3-pyridinyl)methyl]-](/img/structure/B1591735.png)
![[3-(1-Pyrrolidinylmethyl)phenyl]magnesium bromide solution](/img/structure/B1591736.png)
